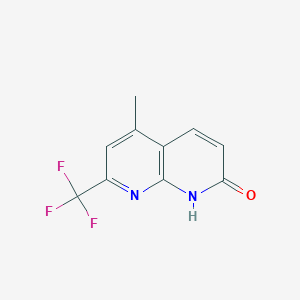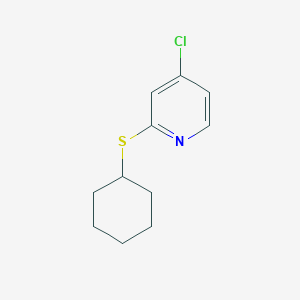
tert-Butyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-naphthoate: is an organic compound that belongs to the class of esters. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and tert-butyl alcohol. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 1-naphthoate can be synthesized through the esterification of 1-naphthoic acid with tert-butyl alcohol. This reaction typically requires a catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of tert-butyl 1-naphthoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-naphthoate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by metal alkoxides or acids.
Hydrolysis: The ester can be hydrolyzed to yield 1-naphthoic acid and tert-butyl alcohol in the presence of a strong acid or base.
Reduction: Reduction of tert-butyl 1-naphthoate can lead to the formation of 1-naphthylmethanol.
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Transesterification: New esters with different alcohol groups.
Hydrolysis: 1-naphthoic acid and tert-butyl alcohol.
Reduction: 1-naphthylmethanol.
Scientific Research Applications
tert-Butyl 1-naphthoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and as a prodrug.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of tert-butyl 1-naphthoate involves its interaction with specific molecular targets. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of carboxylic acids to form esters. The presence of the tert-butyl group enhances the stability of the ester and influences its reactivity .
Comparison with Similar Compounds
- tert-Butyl benzoate
- tert-Butyl acetate
- tert-Butyl 4-bromo-1-naphthoate
Comparison: tert-Butyl 1-naphthoate is unique due to its naphthalene backbone, which imparts distinct aromatic properties compared to other tert-butyl esters. This structural feature influences its reactivity and applications in various fields .
Properties
CAS No. |
66821-79-2 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-15(2,3)17-14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChI Key |
XXKNPBDPZLPLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


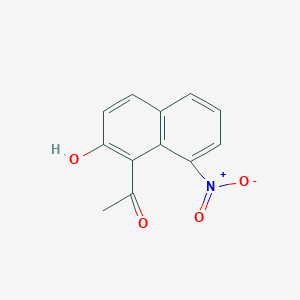
![4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11878700.png)
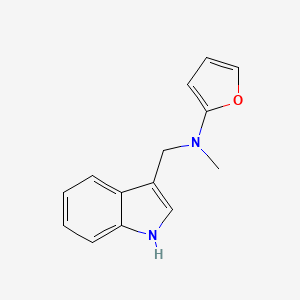

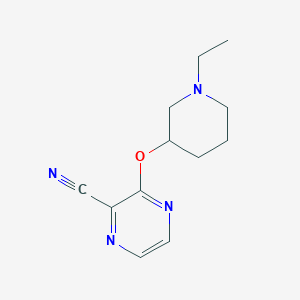

![4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-](/img/structure/B11878728.png)
